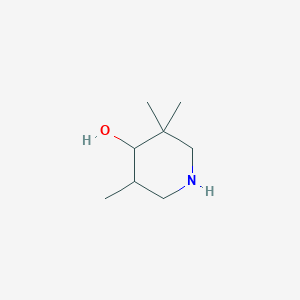

4-Hydroxy-3,3,5-trimethylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3,3,5-trimethylpiperidin-4-ol |

InChI |

InChI=1S/C8H17NO/c1-6-4-9-5-8(2,3)7(6)10/h6-7,9-10H,4-5H2,1-3H3 |

InChI Key |

OOLGCFSGGLZBBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(C1O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Hydroxy 3,3,5 Trimethylpiperidine and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-Hydroxy-3,3,5-trimethylpiperidine, a primary disconnection can be made at the C-N bonds, suggesting a cyclization reaction as a key step in the synthesis. This approach often involves the formation of the six-membered piperidine (B6355638) ring from an acyclic precursor.

Another key disconnection strategy involves severing the C-C bonds adjacent to the nitrogen atom or at other strategic positions within the ring. This can lead to precursors that are more readily assembled. For instance, a disconnection between C3-C4 and C5-C6 could suggest a strategy involving the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ketone or ester, followed by cyclization.

A common retrosynthetic approach for substituted piperidines involves a Mannich-type reaction or a Michael addition followed by an intramolecular cyclization. For this compound, this could involve a precursor such as a β-amino ketone or a related derivative that can undergo intramolecular cyclization to form the desired piperidine ring.

Direct Synthetic Routes

Direct synthetic routes to this compound and its analogs often rely on the construction of the piperidine ring from acyclic precursors or the modification of existing piperidine structures.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of many synthetic strategies. A variety of cyclization reactions have been developed for this purpose.

Intramolecular Reductive Amination: A common and effective method involves the intramolecular reductive amination of a keto-amine or an aldehyde-amine. For the synthesis of this compound, a suitable precursor would be a δ-amino ketone. The cyclization is typically achieved using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation.

Intramolecular Mannich Reaction: This reaction involves the cyclization of an amino compound with an aldehyde and a compound containing an active hydrogen. This can be a powerful tool for constructing the piperidine skeleton.

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile can provide a direct route to tetrahydropyridine (B1245486) derivatives, which can then be further functionalized to yield the desired 4-hydroxy-piperidine.

Prins-type Cyclization: Homoallylic amines can undergo a Prins-type cyclization with aldehydes to form 4-hydroxypiperidines. youtube.com This reaction proceeds with high diastereoselectivity, making it a valuable method for controlling the stereochemistry of the final product. youtube.com

A study by Pawar et al. demonstrated the use of an intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov This highlights the versatility of cyclization strategies in synthesizing complex piperidine derivatives.

Functionalization of Precursor Molecules

An alternative to building the piperidine ring from scratch is to start with a pre-existing piperidine or pyridine (B92270) derivative and introduce the desired functional groups.

Hydrogenation of Pyridines: Substituted pyridines can be hydrogenated to the corresponding piperidines. nih.gov The stereoselectivity of this reduction can often be controlled by the choice of catalyst and reaction conditions. For example, the hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines. nih.gov

Functionalization of Piperidones: 4-Piperidones are versatile intermediates that can be used to introduce functionality at the C4 position. The ketone can be reduced to a hydroxyl group, and other substituents can be introduced at various positions on the ring. The synthesis of 4-piperidone (B1582916) itself can be achieved through methods like the intramolecular Claisen condensation of primary amines and acrylates. youtube.com A process for preparing 4-hydroxy-2,2,6,6-tetramethylpiperidine involves the hydrogenation of triacetonamine (B117949) in the melt phase. google.com

Stereoselective Synthesis Pathways

Controlling the stereochemistry of the three chiral centers in this compound is a significant challenge. Stereoselective synthesis aims to produce a single desired stereoisomer.

Enantioselective Catalytic Approaches

Enantioselective catalysis utilizes chiral catalysts to favor the formation of one enantiomer over the other.

Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium catalysts has been shown to produce enantioenriched piperidines with high enantioselectivity. researchgate.netacs.org This method provides a direct route to chiral piperidine derivatives.

Chiral Phosphoric Acid Catalysis: Enantioselective intramolecular cyclization of unsaturated acetals catalyzed by chiral phosphoric acids has been used to synthesize functionalized chiral piperidines. umich.edu This approach can tolerate substitution at the C4 and C5 positions of the piperidine ring, leading to highly enantioselective cyclizations. umich.edu

Diastereoselective Control in Ring Construction

Diastereoselective reactions aim to control the relative stereochemistry of multiple chiral centers within a molecule.

Substrate-Controlled Diastereoselection: The existing stereocenters in a starting material can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a chiral piperidone can proceed with high diastereoselectivity, controlled by the steric environment around the carbonyl group.

Reagent-Controlled Diastereoselection: The choice of reagents can influence the diastereoselectivity of a reaction. For example, in the synthesis of 2,4,6-trisubstituted piperidines, the use of specific transition metals like magnesium, indium, or zinc can coordinate the stereoselective allylation of an imine to generate a homoallylic amine with a defined stereochemistry. usm.edu

Aza-Prins Cyclization: The aza-Prins cyclization has been investigated as a method to generate 2,4,6-trisubstituted piperidines with stereoselective control. usm.edu This reaction proceeds through a chair-like transition state, which allows for predictable control over the stereochemical outcome. usm.edu

Negishi Cross-Coupling: A highly diastereoselective methodology for the preparation of substituted piperidines has been developed using Negishi cross-couplings. acs.org By controlling the position of the C-Zn bond on the piperidine ring, either the trans- or cis-2,4-disubstituted products can be selectively formed. acs.org

The following table summarizes some of the key synthetic strategies and their outcomes for substituted piperidines, which are relevant to the synthesis of this compound.

| Synthetic Strategy | Key Features | Stereochemical Outcome | Reference(s) |

| Intramolecular Reductive Cyclization | Cyclization of a conjugated keto-azide intermediate. | Stereoselective | nih.gov |

| Hydrogenation of Pyridines | Reduction of disubstituted pyridines. | Diastereoselective (often cis) | nih.gov |

| Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation of pyridinium salts. | Enantioselective | researchgate.netacs.org |

| Chiral Phosphoric Acid Catalysis | Intramolecular cyclization of unsaturated acetals. | Enantioselective | umich.edu |

| Aza-Prins Cyclization | Cyclization of homoallylic amines with aldehydes. | Diastereoselective | usm.edu |

| Negishi Cross-Coupling | Cross-coupling of organozinc reagents with aryl halides. | Diastereoselective (cis or trans) | acs.org |

Chiral Pool Synthesis Approaches

Chiral pool synthesis leverages readily available, inexpensive chiral molecules from nature, such as amino acids or terpenes, as starting materials to construct complex chiral targets. tcichemicals.com This strategy inherently transfers the chirality of the starting material to the final product, offering an efficient route to enantiomerically pure compounds.

While direct synthesis of this compound from a specific chiral pool precursor is not extensively documented, analogous strategies for similar polysubstituted piperidines provide a clear blueprint. For instance, chiral α-methyl benzylamine (B48309) has been employed to form chiral aldimines in situ, which then undergo a stereoselective three-component vinylogous Mannich-type reaction to create multi-substituted chiral piperidines. rsc.org This approach, inspired by the biosynthesis of piperidine alkaloids, demonstrates how a chiral amine can direct the stereochemical outcome of the reaction. rsc.org

Another relevant strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemistry of a reaction. numberanalytics.comresearchgate.net For example, phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks for the enantioselective synthesis of diverse piperidine-containing natural products. researchgate.net These lactams, available in both enantiomeric forms, allow for the controlled introduction of substituents at various positions on the piperidine ring. researchgate.net A hypothetical chiral pool approach to a stereoisomer of this compound could start from a chiral terpene or amino acid, which contains the requisite carbon skeleton that can be elaborated through a series of stereocontrolled reactions to form the target piperidine ring with the desired hydroxyl and methyl group orientations.

Resolution Techniques for Enantiomeric Enrichment

When a synthesis produces a racemic mixture (an equal mix of enantiomers), resolution techniques are employed to separate them. For a compound like this compound, which contains both a hydroxyl group and a secondary amine, several resolution strategies are applicable.

Classical Resolution via Diastereomeric Salt Formation: This is the most common method for resolving racemates. libretexts.org The racemic amine can be treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. libretexts.orgwikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the piperidine can be recovered by neutralizing the salt with a base. wikipedia.org

Enzymatic Kinetic Resolution: Enzymatic resolution offers a highly selective method for separating enantiomers. nih.govnih.gov This technique utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture. For a piperidinol, a lipase (B570770) could be used to selectively acylate the hydroxyl group of one enantiomer, leaving the other unreacted. acs.org The resulting acylated ester and the unreacted alcohol enantiomer can then be separated by standard chromatographic methods. This has been demonstrated effectively for the resolution of various piperidine intermediates. acs.org Similarly, transaminases can be used for the stereoselective synthesis of chiral piperidines from corresponding ketone precursors, offering access to either enantiomer with high enantiomeric excess. acs.org

Chiral Chromatography: Direct separation of enantiomers can also be achieved using chiral column chromatography. wikipedia.orgutwente.nl In this technique, the stationary phase of the chromatography column is made of a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus achieving separation.

Below is a table summarizing potential resolution techniques for this compound.

Interactive Data Table: Resolution Techniques for Chiral Piperidines

| Technique | Description | Chiral Agent/Medium | Key Principle |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Chiral acids (e.g., Tartaric acid, Mandelic acid). libretexts.orglibretexts.org | Diastereomers have different solubilities, allowing for separation. libretexts.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that selectively modifies one enantiomer, allowing for separation. | Lipases, Proteases, Transaminases. nih.govacs.org | The enzyme's active site is chiral and preferentially binds one enantiomer. nih.gov |

| Chiral Chromatography | Direct separation of enantiomers on a column with a chiral stationary phase. | Chiral Stationary Phases (CSPs) (e.g., cellulose (B213188) or amylose (B160209) derivatives). | Differential interaction (adsorption, inclusion) between enantiomers and the CSP. utwente.nl |

Novel Reagents and Reaction Conditions for Enhanced Yield and Selectivity

Modern synthetic organic chemistry continuously seeks novel reagents and conditions to improve reaction outcomes. For the synthesis of substituted piperidinols, several advanced methods have been developed.

A modular and highly stereoselective synthesis of piperidin-4-ols has been achieved through a one-pot sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov Another innovative approach combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling, which simplifies the construction of complex piperidines by reducing the number of synthetic steps from as many as 7-17 down to 2-5. news-medical.net

The use of specific catalysts can significantly influence selectivity. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to a wide variety of enantioenriched 3-substituted piperidines with high functional group tolerance. acs.org Similarly, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes is effective for producing various piperidines in good yields. nih.gov

The table below highlights some novel synthetic approaches relevant to the synthesis of substituted piperidines.

Interactive Data Table: Novel Synthetic Methods for Substituted Piperidines

| Method | Catalyst/Reagent | Key Features | Yield/Selectivity | Reference |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | PPh₃AuNTf₂, Catecholborane | One-pot synthesis, excellent diastereoselectivity. | High yields, excellent d.r. | nih.gov |

| Biocatalytic C-H Oxidation & Ni-Electrocatalysis | Enzymes, Nickel catalyst | Reduces step-count, modular approach. | Not specified | news-medical.net |

| Rh-Catalyzed Asymmetric Carbometalation | Rhodium catalyst, Arylboronic acids | High enantioselectivity, broad functional group tolerance. | High yields and e.e. | acs.org |

| Intramolecular aza-Michael Reaction | Organocatalysts (e.g., quinoline-based) | Enantioselective synthesis of protected piperidines. | Good yields, high e.e. | mdpi.com |

| Chemo-enzymatic Dearomatization | Amine oxidase/Ene imine reductase | Stereoselective one-pot cascade from activated pyridines. | Good to excellent yields and e.e. | nih.govacs.org |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or industrial scale (kilograms) introduces a new set of challenges that must be addressed to ensure efficiency, safety, and economic viability.

Reagent and Catalyst Choice: The cost and availability of reagents and catalysts become critical. While a novel, complex catalyst might be suitable for small-scale synthesis, a more cost-effective and readily available alternative may be necessary for large-scale production. For instance, while palladium or rhodium catalysts offer excellent selectivity, their high cost might be prohibitive. acs.orgmdpi.com In contrast, catalysts like Raney nickel, or processes using inexpensive bases like cesium carbonate or TBAF, might be more suitable for scale-up, although solubility and handling issues must be considered. mdpi.com

Reaction Conditions: Conditions that are easily managed in the lab, such as cryogenic temperatures (-78 °C) or high pressures, can be difficult and expensive to implement on a large scale. rsc.orggoogle.com Processes that run at or near ambient temperature and pressure are highly desirable. Heat management is another key consideration; exothermic reactions that are easily controlled in a small flask can lead to dangerous thermal runaways in a large reactor. Continuous flow processes are increasingly being used to manage these issues, as they offer better control over reaction parameters and improve safety. organic-chemistry.orgnih.gov

Purification: Purification methods must also be scalable. While column chromatography is a staple in the research lab, it is often impractical for large quantities. Crystallization, distillation, and extraction are preferred methods for industrial-scale purification due to their efficiency and lower cost. google.com For example, a patented process for preparing a similar compound, 4-hydroxy-1,2,2,6,6-pentamethylpiperidine, details purification by distillation of the crude product melt. google.com

Advanced Structural Elucidation and Conformational Analysis of 4 Hydroxy 3,3,5 Trimethylpiperidine

High-Resolution Spectroscopic Characterization

The precise characterization of 4-Hydroxy-3,3,5-trimethylpiperidine relies on a suite of high-resolution spectroscopic methods. Each technique provides a unique piece of the puzzle, and their combined application affords a comprehensive understanding of the molecule's structure and conformational dynamics.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts.

The conformational preferences of the piperidine (B6355638) ring in this compound are dictated by the steric and electronic interactions of its substituents. The piperidine ring typically adopts a chair conformation to minimize torsional strain. The orientation of the hydroxyl and methyl groups (axial vs. equatorial) can be determined through the analysis of Nuclear Overhauser Effect (NOE) data and vicinal proton-proton coupling constants (³JHH).

In a likely favored conformation, the bulky gem-dimethyl groups at the C3 position would influence the orientation of the adjacent C5-methyl group and the C4-hydroxyl group. An NOE between an axial proton and another group would indicate their spatial proximity (typically < 5 Å). For instance, an NOE between the proton on C4 and one of the axial methyl groups would suggest an axial orientation of the C4-hydroxyl group.

The magnitude of the ³JHH coupling constants between adjacent protons is governed by the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. By analyzing the coupling patterns of the protons on the piperidine ring, the predominant chair conformation and the orientation of the substituents can be deduced. Studies on similarly substituted piperidines have shown that the conformational preferences can be finely tuned by the substitution pattern. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Piperidines

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2, H6 | 2.0 - 3.5 | 40 - 60 |

| H3, H5 | 1.0 - 2.0 | 20 - 40 |

| H4 | 3.5 - 4.5 | 60 - 75 |

| N-H | 1.0 - 3.0 | - |

| C-CH₃ | 0.8 - 1.5 | 15 - 25 |

| N-CH₃ | 2.0 - 2.5 | 30 - 45 |

Note: These are general ranges and the exact values for this compound would require experimental determination.

Piperidine rings are not static; they undergo a rapid ring inversion process where one chair conformation converts into another. In this compound, this inversion would lead to the interchange of axial and equatorial positions of the substituents. Dynamic NMR (DNMR) spectroscopy, by acquiring spectra at variable temperatures, can be used to study the kinetics of this process.

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature (Tc), the signals for the distinct axial and equatorial protons begin to broaden and merge. Below this temperature, at the slow-exchange limit, separate signals for each conformer can be observed.

By analyzing the lineshape of the signals at different temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated. This provides valuable information about the conformational stability of the molecule. For substituted morpholines, which are structurally related to piperidines, free energy barriers for ring inversion have been observed in the range of 9.2-10.3 kcal mol⁻¹. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Insights

FTIR Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric C-C stretching vibrations of the piperidine ring and the C-CH₃ stretching modes would be expected to show strong Raman signals.

The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule. niscpr.res.in

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3200-3500 (if not N-substituted) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-O | Stretching | 1050-1200 |

| C-N | Stretching | 1000-1200 |

| O-H | Bending | 1330-1440 |

| C-H | Bending | 1350-1480 |

Note: These are characteristic ranges and the precise peak positions can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the unambiguous determination of the molecular formula.

For this compound (C₈H₁₇NO), the expected exact mass can be calculated. By comparing the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer) with the calculated mass, the elemental composition can be confirmed with a high degree of confidence. This is a critical step in the definitive identification of the compound. Mass spectral data for related piperidine compounds are available in databases like the NIST WebBook. nist.govnist.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (if nitroxide derivative is formed for research applications)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, it can be readily oxidized to form a stable nitroxide radical derivative, such as a TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) analogue. These nitroxide radicals are widely used as spin labels and probes in various research applications. ajchem-a.com

The EPR spectrum of the corresponding nitroxide radical of this compound would exhibit a characteristic three-line pattern due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). The hyperfine coupling constant (A_N) and the g-factor are sensitive to the local environment of the nitroxide, including solvent polarity and molecular motion.

By studying the EPR spectrum, information about the rotational dynamics of the molecule, the polarity of its microenvironment, and its interactions with other molecules can be obtained. This makes EPR spectroscopy a valuable tool for studying the behavior of piperidine derivatives in biological and material science contexts. The synthesis of substituted piperidines containing a TEMPO moiety has been explored for their antioxidant properties. ajchem-a.com

Crystallographic Analysis of this compound Remains Undetermined

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific chemical compound this compound. Despite its structural relation to other well-studied piperidine derivatives, the precise solid-state architecture of this molecule has not been elucidated and reported.

Consequently, a detailed discussion on its absolute and relative stereochemistry, intermolecular interactions, crystal packing, and conformational preferences in the crystalline state, as would be derived from X-ray analysis, cannot be provided at this time. The scientific community awaits experimental determination and publication of its crystal structure to enable such an analysis.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 3,3,5 Trimethylpiperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a nucleophilic and basic center. Its reactivity is modulated by the bulky methyl substituents at the C3 and C5 positions.

The secondary amine of 4-hydroxy-3,3,5-trimethylpiperidine can undergo N-alkylation and N-acylation, which are fundamental reactions for modifying its structure and properties.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. A common method for N-methylation of similar hindered amines is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the alkylating agent and formic acid as the reducing agent. google.com For instance, the synthesis of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine from its secondary amine precursor is achieved by reacting it with formaldehyde and formic acid at temperatures between 70°C and 150°C. google.com This process is highly efficient for creating tertiary amines from secondary amines.

N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. Due to the steric hindrance around the nitrogen, highly reactive acylating agents or the use of coupling reagents are often necessary. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to activate carboxylic acids, facilitating their reaction with sterically hindered amines. arkat-usa.org The formation of active esters, for example with p-nitrophenol, is another established method for achieving N-acylation of amines, including those with significant steric bulk. arkat-usa.orgresearchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| N-Methylation | Formaldehyde, Formic Acid | 70-150°C | Tertiary Amine |

| N-Acylation | Carboxylic Acid, HOBt/Carbodiimide | Room Temperature | Amide |

| N-Acylation | Acyl Chloride, Base | Varies | Amide |

| N-Acylation | Active Esters (e.g., p-nitrophenyl esters) | Varies | Amide |

The oxidation of the N-H group in hindered piperidines like this compound is a well-documented process that leads to the formation of stable nitroxide radicals and, upon further oxidation, oxoammonium salts. This chemistry is central to the function of Hindered Amine Light Stabilizers (HALS).

The oxidation process typically begins with the conversion of the secondary amine (N-H) to a hydroxylamine (B1172632) (N-OH). tandfonline.com Subsequent one-electron oxidation of the hydroxylamine yields a stable nitroxide radical (>N-O•). tandfonline.comwikipedia.org This stability is attributed to the steric protection afforded by the adjacent methyl groups, which prevent dimerization and other decay reactions. Radiation-induced oxidation in aqueous solutions has been shown to produce these nitroxide radicals, with the hydroxyl radical (•OH) being a key oxidizing species. tandfonline.com

The nitroxide radical can be further oxidized by one electron to form an oxoammonium salt (>N=O⁺). tandfonline.comacs.org The nitroxide/oxoammonium cation pair forms a reversible redox couple that can act as a catalyst in various chemical transformations, notably the oxidation of alcohols. nih.govresearchgate.net This catalytic cycle is a cornerstone of many modern organic oxidation methodologies. acs.orgresearchgate.net

Table 2: Oxidation States of the Piperidine Nitrogen

| State | Structure | Key Features |

|---|---|---|

| Secondary Amine | >N-H | Starting material, nucleophilic. |

| Nitroxide Radical | >N-O• | Stable free radical, paramagnetic. wikipedia.orgacs.org |

| Oxoammonium Salt | >N=O⁺ | Strong oxidizing agent, diamagnetic. acs.orgnih.gov |

The piperidine ring in this compound is a saturated heterocyclic system. As such, the ring itself is generally stable and resistant to chemical reduction under standard catalytic hydrogenation or chemical hydride conditions. The primary reductive chemistry associated with this scaffold involves the synthesis of the compound from its corresponding ketone precursor, 4-oxo-3,3,5-trimethylpiperidine. vulcanchem.com This process is a reduction of the C4-keto group to a hydroxyl group, not a reduction of the piperidine ring itself. This hydrogenation is commonly carried out using transition metal catalysts like Raney nickel or ruthenium on carbon (Ru/C) under hydrogen pressure. vulcanchem.comgoogle.com

Reactions at the C4-Hydroxyl Group

The secondary hydroxyl group at the C4 position is a key site for functionalization, allowing for the introduction of various substituents through esterification, etherification, and oxidation.

Esterification: The C4-hydroxyl group can be converted to an ester by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. researchgate.net The reaction with a carboxylic acid typically requires an acid catalyst and removal of water to drive the equilibrium towards the ester product. More reactive acylating agents like acyl chlorides react readily in the presence of a base to neutralize the HCl byproduct. The formation of esters from related tetraorganopiperidinols is a known process. google.com

Etherification: The formation of an ether at the C4 position can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The protection of secondary alcohols as benzyl (B1604629) ethers is a common strategy in multi-step syntheses and exemplifies this type of reaction. nih.gov

Table 3: Reactions at the C4-Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

The secondary alcohol at the C4 position can be readily oxidized to the corresponding ketone, 4-oxo-3,3,5-trimethylpiperidine. vulcanchem.com This transformation is the reverse of the synthetic route used to prepare the hydroxy compound. vulcanchem.com A variety of oxidizing agents can be employed for this purpose.

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, as well as milder, more selective modern reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions. nih.govorganic-chemistry.org Studies on the related compound TEMPOL have shown that its C4-hydroxyl group can be oxidized to a ketone under photocatalytic conditions involving hydroxyl radicals. researchgate.net A catalytic system employing a nitroxide and nitric acid has also proven effective for oxidizing various alcohols to their corresponding aldehydes or ketones. researchgate.net

Once formed, the ketone can undergo further transformations. For example, some hydroxy-ketones are known to undergo reversible α-hydroxy-ketone isomerization, which could lead to isomeric products under certain conditions. nih.gov

Dehydration and Elimination Pathways

The presence of a hydroxyl group at the C4 position of this compound allows for dehydration reactions, typically under acidic conditions, to yield unsaturated piperidine derivatives. The primary product of such an elimination reaction is the corresponding Δ³-piperidine.

The reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water). Subsequent elimination can occur through an E1 or E2 mechanism, depending on the reaction conditions and the stereochemistry of the substrate. The gem-dimethyl group at the C3 position and the methyl group at the C5 position introduce significant steric hindrance, which can influence the rate and regioselectivity of the elimination.

Studies on related 4-hydroxypiperidine (B117109) derivatives indicate that pH is a critical factor. Strongly acidic conditions (pH 1-2) favor the dehydration pathway, leading to the formation of the tetrahydropyridine (B1245486) product. google.com Conversely, maintaining a pH between 2 and 4 is often crucial in synthetic procedures to prevent this unwanted side reaction. google.com The reverse reaction, the hydration of a tetrahydropyridine to a 4-hydroxypiperidine, can also be achieved under aqueous acidic conditions, highlighting the reversibility of this pathway. google.com

Table 1: Conditions Influencing Dehydration of 4-Hydroxypiperidines

| Condition | Effect | Reference |

|---|---|---|

| pH < 2 | Promotes dehydration to Δ³-piperidines | google.com |

Reactions at the C3 and C5 Methyl Substituents

The methyl groups at the C3 and C5 positions are generally unreactive C(sp³)-H bonds. However, modern synthetic methods offer strategies for their functionalization, although this is often challenging due to steric hindrance and electronic deactivation.

Selective Functionalization Strategies

Direct C-H functionalization of the piperidine ring is a significant challenge. The C-H bonds at the C3 position are electronically deactivated due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. nih.govresearchgate.net This deactivation makes direct insertions, for example by carbenes, difficult.

Strategies to achieve functionalization at or adjacent to the C3 position often rely on sophisticated catalytic systems. Research on piperidine functionalization has shown that the choice of catalyst and the nature of the protecting group on the nitrogen atom can control the site-selectivity of the reaction. nih.govresearchgate.net For instance, rhodium catalysts have been successfully employed for C-H insertions. nih.gov To functionalize the C3 position, an indirect approach is often more viable. This can involve the initial formation of a tetrahydropyridine, followed by a cyclopropanation reaction and subsequent regioselective ring-opening to install a functional group at the C3 position. nih.govresearchgate.net

For this compound, the gem-dimethyl group at C3 presents an additional steric barrier, making selective functionalization of one methyl group over the other, or over the C5 methyl group, a formidable synthetic challenge that would require highly specialized catalyst design.

Radical Reactions at Methyl Positions

Radical reactions at the methyl positions of this compound are of particular interest due to the compound's relationship with Hindered Amine Light Stabilizers (HALS). The core mechanism of HALS involves the piperidine nitrogen, which is oxidized to a stable nitroxyl (B88944) radical. additivesforpolymer.com This nitroxyl radical then acts as a scavenger for other radicals, protecting materials from degradation. researchgate.netresearchgate.net

While the primary radical chemistry of HALS involves the amine group, radical reactions can also be initiated at the C-H bonds of the ring and its substituents. The methyl groups at C3 and C5 contain primary C-H bonds. Radical abstraction of a hydrogen atom from one of these methyl groups would generate a primary alkyl radical. This radical could then participate in further reactions, such as halogenation.

Mechanistic Studies of Key Transformations

Elucidating the precise mechanisms of reactions involving this compound requires detailed kinetic and isotopic studies. While specific data for this exact compound is scarce, analysis of related systems provides a framework for understanding its reactive behavior.

Kinetic Investigations and Determination of Rate Constants

Kinetic studies are essential for determining the factors that influence reaction rates. For hindered amines like this compound, reaction rates are often significantly affected by steric bulk.

For example, kinetic studies on the reaction of CO2 with the sterically hindered amine 2-amino-2-methylpropanol (AMP) showed that the reaction proceeds via a zwitterionic intermediate, and the deprotonation of this intermediate is a rate-determining step. core.ac.uk The steric hindrance was found to lower the reaction rate compared to non-hindered amines of similar basicity. core.ac.uk

In a different context, the rates of N-alkylation of primary amines have been determined using 1H NMR spectroscopy. nih.gov Such studies provide rate constants for the formation of secondary (k1) and tertiary (k2) amines. For the reaction with propylene (B89431) oxide, the ratio of k2/k1 was found to be approximately 0.50, indicating that the second alkylation occurs at a comparable rate to the first. nih.gov While these are not reactions of this compound itself, the methodologies and principles are directly applicable to quantifying its reactivity in similar transformations.

Table 2: Exemplary Rate Constant Data for Reactions of Amines

| Reaction | Amine | Rate Constant | Temperature | Reference |

|---|---|---|---|---|

| Reaction with CO2 | 2-amino-2-methylpropanol (AMP) | log k(amine deprotonation) = 10.635 - 2895/T | 298 K | core.ac.uk |

| N-alkylation with Propylene Oxide | Primary Amine | k2/k1 ≈ 0.50 | Room Temp. | nih.gov |

Isotope Effect Studies to Elucidate Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org For C-H bond cleavage, the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD) is typically greater than 1.

For the dehydration of this compound, a KIE study could distinguish between an E1 and E2 mechanism. If the C-H bond at C5 (or C3) is broken in the rate-determining step (E2 mechanism), substituting the hydrogen at that position with deuterium (B1214612) would result in a primary KIE. If an E1 mechanism is operative, where the rate-determining step is the formation of the carbocation, a much smaller secondary KIE would be expected. wikipedia.org

While no specific KIE studies on the dehydration of this compound have been reported, studies on other amine reactions have utilized this technique. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine showed small KIE values (kH/kD between 1.0 and 1.6), which was interpreted in the context of a multistep mechanism. rsc.org The commercial availability of deuterated isotopologues, such as 4-Hydroxypiperidine-3,3,4,5,5-d5, indicates the feasibility of such studies on these systems. sigmaaldrich.com Applying this methodology would be invaluable for confirming the mechanistic pathways of the title compound's key reactions.

Characterization of Reaction Intermediates

Detailed spectroscopic characterization of reaction intermediates for transformations involving this compound is not extensively documented in publicly available literature. However, based on established mechanisms for the synthesis of analogous piperidine compounds, the nature of transient species can be inferred.

One common route to 4-hydroxypiperidine derivatives is through the acid-catalyzed condensation of γ,δ-unsaturated amines with aldehydes. vulcanchem.com In such reactions, the initial protonation of the aldehyde carbonyl group is a critical step, leading to a highly electrophilic oxonium ion. The subsequent nucleophilic attack by the amine would generate a hemiaminal intermediate. Following dehydration under acidic conditions, a key iminium cation intermediate is formed. The intramolecular cyclization of this iminium ion through the attack of the carbon-carbon double bond would then lead to the formation of the piperidine ring. The final step involves the hydration of the resulting carbocation to yield the 4-hydroxy-substituted product.

In the synthesis of related piperidine structures, such as the formation of 4-piperidones via Dieckmann condensation, enolate or enamine intermediates are fundamental. Similarly, in the catalytic reduction of a corresponding 4-oxo-piperidine precursor to yield the 4-hydroxy derivative, the reaction proceeds through the adsorption of the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

For reactions where the hydroxyl group is derivatized or the amine is alkylated, intermediates such as alkoxides or ammonium (B1175870) salts are expected. For instance, in reactions involving the related aminoxyl radical TEMPO, a proton-coupled electron transfer can lead to intermediates like the 1-hydroxy-2,2,6,6-tetramethylpiperidin-1-ium (TEMPOH₂⁺) cation, which has been characterized in a cobalt adduct form. nih.gov While not directly studied for this compound, the potential for similar protonated or oxidized intermediates exists under appropriate reaction conditions.

Table 1: Plausible Intermediates in Reactions Involving Hindered Piperidines

| Reaction Type | Precursor(s) | Plausible Intermediate(s) |

| Acid-Catalyzed Cyclization | γ,δ-Unsaturated Amine + Aldehyde | Iminium Cation |

| Catalytic Hydrogenation | 4-Piperidone (B1582916) | Surface-Adsorbed Ketone |

| Proton-Coupled Electron Transfer | Hydroxylamine | Aminoxyl Radical Cation |

This table presents plausible intermediates based on established mechanisms for analogous compounds, as direct characterization for this compound is not widely reported.

Influence of Catalysts and Solvents on Reaction Outcomes

The selection of catalysts and solvents plays a pivotal role in directing the synthesis and reactivity of this compound and its analogs, influencing reaction rates, yields, and stereoselectivity.

Influence of Catalysts:

A range of catalysts are employed in the synthesis and transformation of hindered 4-hydroxypiperidines.

Acid Catalysts: The formation of 4-hydroxypiperidine derivatives from γ,δ-unsaturated amines and aldehydes is typically performed under acidic conditions. vulcanchem.com The acid catalyst is essential for activating the aldehyde carbonyl for nucleophilic attack and facilitating the dehydration and cyclization steps. Control of pH is critical to prevent side reactions such as dehydration of the final product. vulcanchem.com

Metal Catalysts: The catalytic hydrogenation of 4-oxo-piperidine precursors is a key method for producing 4-hydroxy-piperidines. Noble metal catalysts such as Ruthenium (Ru) on a carbon support (Ru/C) are highly effective. google.com Other metals from the nickel (Ni), cobalt (Co), rhodium (Rh), osmium (Os), and iridium (Ir) groups are also utilized for this transformation. google.com In some processes, these hydrogenations are carried out continuously using a fixed-bed catalyst. google.com

Enzymatic Catalysts: Biocatalysis offers a route to chiral 3-substituted-4-hydroxypiperidines with high stereoselectivity. Carbonyl reductases have demonstrated excellent catalytic activity, achieving high conversion rates and enantiomeric excess in the reduction of substituted 4-piperidones. nih.gov This highlights the potential for enzymatic methods to control the stereochemistry at the C-3 and C-4 positions.

Ligand in Asymmetric Catalysis: The steric hindrance provided by the methyl groups allows this compound itself to be employed as a ligand in asymmetric catalysis. vulcanchem.com It can facilitate enantioselective reactions, such as the hydrogenation of α,β-unsaturated ketones. vulcanchem.com

Influence of Solvents:

The solvent system significantly affects the solubility of reactants and the stability of intermediates, thereby influencing reaction outcomes.

Aqueous Solutions: Acid-catalyzed cyclizations are often conducted in acidic aqueous solutions (pH 2–4), which facilitate proton transfer steps. vulcanchem.com Water is also used as a solvent in the catalytic hydrogenation of related piperidone precursors.

Polar Protic Solvents: The hydroxyl group of this compound allows for hydrogen bonding, making it miscible in polar protic solvents like water and methanol (B129727) (MeOH). vulcanchem.com

Aprotic and Mixed Solvents: Purification of the compound is often achieved through recrystallization from mixtures of acetone (B3395972) and ether. vulcanchem.com The limited solubility in nonpolar solvents like hexane (B92381) is also a key property exploited during purification. vulcanchem.com

Solvent-Free Conditions: In industrial preparations of analogous compounds like 4-hydroxy-2,2,6,6-tetramethylpiperidine, the catalytic hydrogenation of the corresponding ketone can be performed "in the melt," entirely avoiding the use of a solvent. google.com This approach offers economic and ecological advantages by simplifying product separation and reducing waste. google.com

Table 2: Summary of Catalyst and Solvent Effects

| Reaction Type | Catalyst | Solvent System | Effect on Outcome | Reference |

| Acid-Catalyzed Condensation | Acid (e.g., H⁺) | Acidic Water (pH 2-4) | Promotes cyclization; pH control prevents side reactions. | vulcanchem.com |

| Catalytic Hydrogenation | Ru/C, Ni, Co, Rh, Os, Ir | Solvent-free ("in the melt") | High product purity, recyclable catalyst, eco-friendly. | google.com |

| Asymmetric Reduction | Carbonyl Reductase | Aqueous Buffer | High stereoselectivity for chiral hydroxypiperidines. | nih.gov |

| Purification | None | Acetone/Ether | Isolation of pure product via recrystallization. | vulcanchem.com |

| Asymmetric Hydrogenation | (As Ligand) | Varies | Facilitates enantioselective product formation. | vulcanchem.com |

Derivatization and Functionalization of 4 Hydroxy 3,3,5 Trimethylpiperidine for Advanced Research Applications

Design and Synthesis of Spin-Labeled Derivatives for Spectroscopic Probes in Research

The conversion of piperidine (B6355638) derivatives into stable nitroxide radicals, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is a well-established strategy for creating spin labels for electron paramagnetic resonance (EPR) spectroscopy. These probes are invaluable for studying molecular structure and dynamics. The oxidation of the secondary amine in 4-Hydroxy-3,3,5-trimethylpiperidine would theoretically yield the corresponding nitroxide radical. However, a thorough search of the scientific literature did not yield any specific studies detailing the synthesis and application of a spin-labeled derivative of this compound.

While the closely related compound, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO), is a widely used and commercially available spin label, research on the spin-labeling of the asymmetrically substituted this compound is not apparent. wikipedia.orgwikipedia.org The presence of methyl groups at the 3 and 5 positions, in addition to the gem-dimethyl groups at the 3-position, would influence the conformational dynamics of the piperidine ring and, consequently, the EPR spectral parameters of the corresponding nitroxide radical.

Integration into Macromolecular Systems for Structural Studies

The covalent attachment of spin labels to macromolecules such as proteins and polymers allows for the investigation of their structure, conformation, and dynamics using EPR spectroscopy. The hydroxyl group of a potential this compound-based spin label would provide a convenient handle for such conjugation. However, in the absence of reports on the synthesis of this specific spin label, there is no corresponding research on its integration into macromolecular systems. The principles of such applications are well-documented for other nitroxide spin probes. rsc.orgresearchgate.net

Development as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The presence of stereocenters in this compound (specifically at the C4 and C5 positions) suggests its potential as a chiral auxiliary or ligand in asymmetric synthesis. vulcanchem.com Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, while chiral ligands coordinate to a metal catalyst to induce enantioselectivity. wikipedia.orgsigmaaldrich.com The rigid, chair-like conformation of the piperidine ring, combined with the stereochemically defined substituents, could provide a well-defined chiral environment.

Despite this potential, there is a lack of published research demonstrating the use of this compound as a chiral auxiliary or ligand in asymmetric catalysis. While the synthesis of various chiral piperidine derivatives and their application in asymmetric synthesis is an active area of research, studies specifically employing the this compound scaffold for this purpose have not been reported. nih.govrsc.org

Incorporation into Polymeric Materials for Controlled Radical Polymerization Research

Controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures. cmu.edumdpi.comnih.gov Nitroxide radicals, particularly TEMPO and its derivatives, play a crucial role as mediating agents in NMP. mdpi.com

Theoretically, a nitroxide derived from this compound could function as a controlling agent in NMP. The hydroxyl group would also allow for its incorporation as a functional monomer or as part of a chain transfer agent in RAFT polymerization. However, a review of the literature indicates that while 4-hydroxy-TEMPO is used in CRP, there are no specific reports on the use of this compound or its derivatives in this context. cmu.edusigmaaldrich.comnih.gov

Synthesis of Analogs for Structure-Reactivity Relationship Studies

The systematic synthesis of analogs of a core molecule and the subsequent study of their properties is a fundamental approach in medicinal chemistry and materials science to establish structure-activity relationships (SAR) and structure-property relationships (SPR). For this compound, this could involve modification of the hydroxyl group, variation of the substituents on the nitrogen atom, or alteration of the stereochemistry of the ring substituents.

While there is extensive literature on the synthesis and reactivity of various substituted piperidines, specific studies focusing on a series of analogs derived from this compound to elucidate structure-reactivity relationships are not documented. nih.govresearchgate.netnih.govkoreascience.krresearchgate.netnih.gov Such studies would be valuable for understanding how the unique substitution pattern of this molecule influences its chemical and biological properties.

Theoretical and Computational Chemistry Studies of 4 Hydroxy 3,3,5 Trimethylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, independent of its environment.

Geometry Optimization and Energy Minimization

A foundational step in computational analysis is geometry optimization. This process involves calculating the molecular structure that corresponds to the lowest potential energy, known as the global minimum. For 4-Hydroxy-3,3,5-trimethylpiperidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional arrangement. The process confirms that the identified structure is a true minimum on the potential energy surface by ensuring there are no imaginary vibrational frequencies.

Electronic Structure Analysis (e.g., frontier orbitals, charge distribution)

Analysis of the electronic structure reveals how electrons are distributed within the molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom in this compound. This reveals the electrophilic and nucleophilic sites, highlighting which atoms are more likely to participate in chemical reactions. For instance, the oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogen of the hydroxyl group would have a partial positive charge.

Conformational Energy Landscapes and Ring Puckering Analysis

The six-membered piperidine (B6355638) ring is not planar; it adopts various puckered conformations to minimize steric and torsional strain.

Conformational Energy Landscapes: A detailed study would map the potential energy surface of the various possible conformations, primarily the chair and boat forms. For this compound, the analysis would focus on the relative stabilities of different chair conformations, considering whether the hydroxyl and methyl substituents are in axial or equatorial positions. The steric bulk of the trimethyl substitution pattern would significantly influence these preferences.

Ring Puckering Analysis: The precise shape of the piperidine ring can be quantified using Cremer-Pople puckering coordinates. nih.govchemrxiv.org This analysis provides a set of parameters (amplitudes and phase angles) that define the exact nature and extent of the ring's puckering, allowing for a precise classification of conformations (e.g., ideal chair, twist-boat). nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Should this compound be involved in a chemical reaction, such as oxidation of the hydroxyl group or a reaction at the nitrogen atom, computational methods can model the entire process. This involves identifying the minimum energy path from reactants to products and, crucially, characterizing the transition state—the highest energy point along this path. Determining the structure and energy of the transition state allows for the calculation of the activation energy, providing a theoretical prediction of the reaction rate.

Molecular Dynamics Simulations

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a "movie" of atomic motions.

Conformational Transitions in Solution

An MD simulation of this compound in a solvent (like water or an organic solvent) would reveal how the molecule behaves in a more realistic environment. nih.gov The simulation would track the movements of the molecule over time, showing dynamic transitions between different conformations, such as ring-flipping from one chair form to another. It would also provide insights into the intermolecular interactions, like hydrogen bonding between the molecule's hydroxyl and amine groups and the solvent molecules. This is particularly important for understanding how the solvent might stabilize certain conformations over others.

Interactions with Model Environments or Substrates

While specific computational studies on the interactions of this compound with model environments or substrates are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on analogous molecules, such as 4-Hydroxy-TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl). wikipedia.org These studies often employ molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods to explore the behavior of the molecule in different environments.

Similarly, interactions with model biological substrates, such as lipid bilayers or enzyme active sites, can be investigated. For example, to study its potential to cross cell membranes, this compound could be simulated in the presence of a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. The potential of mean force (PMF) for the molecule to move across the bilayer can be calculated, providing insights into its permeability.

These computational models provide a detailed picture of the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the behavior of this compound in various chemical and biological contexts.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, EPR hyperfine coupling constants)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Density Functional Theory (DFT) calculations have become a standard method for the accurate prediction of NMR chemical shifts. nih.govresearchgate.net

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within DFT to calculate the isotropic magnetic shielding tensors, from which the chemical shifts are derived. The accuracy of these predictions depends on the choice of the functional and the basis set. nih.govresearchgate.net For instance, a comparative study on a different heterocyclic system showed that functionals like B97D and TPSSTPSS can provide highly accurate results when paired with an appropriate basis set like TZVP. nih.gov

A hypothetical computational study of the ¹H and ¹³C NMR chemical shifts of this compound would involve the following steps:

Optimization of the molecular geometry of the compound using a selected DFT functional and basis set.

Calculation of the NMR shielding tensors for the optimized geometry using the GIAO method.

Conversion of the calculated shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule.

Interactive Data Table: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Piperidine Derivative

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2ax | 2.85 | 2.90 |

| H-2eq | 3.10 | 3.15 |

| H-3ax | 1.50 | 1.55 |

| C-2 | 55.2 | 55.8 |

| C-3 | 35.8 | 36.2 |

| C-4 | 70.1 | 70.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

EPR Hyperfine Coupling Constants:

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study molecules with unpaired electrons (radicals). If this compound were to be oxidized to its corresponding nitroxide radical, EPR spectroscopy would be a key characterization technique. The hyperfine coupling constants (hfcs) in an EPR spectrum provide information about the interaction of the unpaired electron with nearby magnetic nuclei.

DFT calculations are also widely used to predict EPR hyperfine coupling constants. These calculations can help in assigning the experimental spectrum and provide insights into the electronic structure and conformation of the radical. The choice of functional and basis set is again crucial for obtaining accurate results.

Thermodynamic and Kinetic Parameter Prediction for Chemical Reactions

Computational chemistry can be used to predict the thermodynamic and kinetic parameters of chemical reactions involving this compound.

Thermodynamic Parameters:

Thermodynamic parameters, such as reaction energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG), determine the spontaneity and equilibrium position of a reaction. These can be calculated by computing the electronic energies and vibrational frequencies of the reactants and products.

For example, the antioxidant potential of the related compound 4-Hydroxy-TEMPO has been studied. mdpi.com The ability of this class of compounds to act as an antioxidant is related to its redox potential. Computational methods can be used to predict the standard redox potential of the this compound/nitroxide radical couple. This would involve calculating the Gibbs free energy change for the one-electron oxidation of the molecule.

Kinetic Parameters:

Kinetic parameters, such as the activation energy (Ea), determine the rate of a chemical reaction. Transition state theory is the most common framework for calculating reaction rates. This involves locating the transition state structure on the potential energy surface and calculating the activation energy as the energy difference between the transition state and the reactants.

For instance, the kinetics of the reaction of this compound with a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), could be studied computationally. This would involve mapping out the reaction pathway, identifying the transition state, and calculating the activation energy. Such a study would provide insights into the antioxidant activity of the compound.

Interactive Data Table: Hypothetical Predicted Thermodynamic and Kinetic Parameters for the Reaction of a Piperidine Derivative with •OH

| Parameter | Predicted Value |

| ΔG (kcal/mol) | -25.5 |

| Ea (kcal/mol) | 5.2 |

| Rate Constant (M⁻¹s⁻¹) | 1.2 x 10⁹ |

Note: The data in this table is hypothetical and for illustrative purposes only.

The combination of theoretical and computational chemistry provides a powerful and versatile toolkit for the in-depth study of this compound. These methods can elucidate its interactions, predict its spectroscopic properties, and rationalize its reactivity, offering a molecular-level understanding that complements experimental investigations.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Hydroxy 3,3,5 Trimethylpiperidine in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a substituted piperidine (B6355638) like 4-Hydroxy-3,3,5-trimethylpiperidine, various chromatographic methods are indispensable for its isolation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Since this compound itself may have limited volatility due to the hydroxyl group, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis.

Common derivatization reagents for amines and alcohols include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents. mdpi.com This process replaces the active hydrogen in the hydroxyl group with a less polar, more volatile group. The derivatized compound is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides mass-to-charge ratio information, allowing for definitive identification based on the fragmentation pattern. researchgate.netnih.gov

While direct GC-MS analysis of piperidine alkaloids can be challenging due to potential degradation, the technique is invaluable for structural elucidation and metabolite identification when appropriate derivatization is performed. mdpi.comnih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Due to the presence of chiral centers, this compound can exist as enantiomers. Assessing the enantiomeric purity is crucial in many research contexts, particularly in pharmaceutical development, as different enantiomers can exhibit different biological activities. Chiral chromatography is the most widely used method for separating enantiomers. nih.govcsfarmacie.cznih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are commonly used for the separation of a wide range of chiral compounds, including piperidine derivatives. ekb.eg

The separation can be performed using HPLC with a chiral column. rsc.orgwhiterose.ac.ukresearchgate.net The choice of mobile phase is critical for achieving optimal resolution. For some piperidine derivatives, pre-column derivatization may be necessary to enhance separation and detection. nih.govsigmaaldrich.com For example, a study on piperidin-3-amine (B1201142) utilized pre-column derivatization followed by chiral HPLC to determine enantiomeric impurity. researchgate.netnih.gov

Table 2: Chiral Separation Techniques for Piperidine Derivatives

| Technique | Chiral Selector/Stationary Phase | Application | Reference |

| Chiral HPLC | Chiralpak AD-H | Estimation of enantiomeric impurity of piperidin-3-amine | nih.gov |

| Chiral HPLC | Cellulose and amylose derivatives | Separation of chiral pharmaceuticals | ekb.eg |

| Chiral UPLC-MS/MS | Lux cellulose-3 column | Enantioselective determination of fenpropidin | nih.gov |

Quantitative Spectrometric Approaches

Spectrometric methods offer powerful tools for the quantitative analysis of this compound, providing high accuracy and sensitivity.

Quantitative Mass Spectrometry (e.g., HPLC-ESI-MS/MS in MRM mode)

For highly sensitive and selective quantification, especially at low concentrations in complex matrices, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. researchgate.net Electrospray ionization (ESI) is a suitable ionization source for polar compounds like this compound.

The most common mode for quantification is Multiple Reaction Monitoring (MRM). youtube.com In MRM, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to monitor a specific product ion. This two-stage filtering process significantly reduces background noise and enhances selectivity and sensitivity. youtube.comwaters.com

This approach has been successfully used for the quantification of other hydroxylated piperidine derivatives and is highly applicable to this compound. researchgate.net A study on 4-hydroxy-2,2,6,6-tetramethyl-piperidine-N-oxyl demonstrated the high sensitivity of quantitative measurement using ESI-MS/MS in MRM mode. researchgate.net Similarly, a high-resolution QTOF-MRM method was developed for the accurate quantification of trace levels of triterpenoids, showcasing the power of this technique for complex samples. nih.gov

Electron Spin Resonance (ESR) for Radical Quantification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the detection and quantification of paramagnetic species, including the nitroxide radicals that are key to the stabilizing function of HALS. cnrs.fr The mechanism of HALS involves the formation of stable nitroxide radicals from the parent amine, which then scavenge other radicals, thus inhibiting polymer degradation. wikipedia.orgacs.org

The quantification of nitroxide radicals derived from this compound in a polymer matrix or in solution can be achieved by ESR spectroscopy. The concentration of the radicals is proportional to the integrated area of the ESR signal. For accurate quantification, a stable paramagnetic standard with a known spin concentration, such as a calibrated ruby crystal or a standard solution of a stable radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH), is used for comparison. cnrs.fr

Table 1: Representative ESR Parameters for a Nitroxide Radical Derived from a Hindered Amine in a Polymer Matrix

| Parameter | Value | Significance |

| g-factor | 2.006 | Provides information about the electronic environment of the unpaired electron. |

| Hyperfine Coupling Constant (aN) | 1.5 - 1.7 mT | Reflects the interaction of the unpaired electron with the nitrogen nucleus, characteristic of nitroxide radicals. |

| Linewidth | 0.1 - 0.3 mT | Can be influenced by the mobility of the radical and its interactions with the surrounding matrix. |

| Spin Concentration | Variable | Directly proportional to the number of nitroxide radicals in the sample, allowing for quantification. |

Note: The values in this table are representative and can vary depending on the specific experimental conditions and the matrix in which the compound is analyzed.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing this compound and its degradation or reaction products. chemijournal.comnih.gov These techniques provide both qualitative and quantitative information with high sensitivity and specificity.

Commonly employed hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govoup.comwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. cmbr-journal.com For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for unambiguous identification. cmbr-journal.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. waters.com Reversed-phase HPLC coupled with a mass spectrometer is often used for the analysis of HALS and their transformation products in polymer extracts. cnrs.fr The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and molecular weight of the analyte. wur.nl

Table 2: Illustrative LC-MS Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Monitored Ion (m/z) | [M+H]⁺ for this compound |

| Fragmentation | Collision-Induced Dissociation (CID) for structural confirmation |

Note: This table presents a hypothetical set of parameters and would require optimization for a specific application.

Application in Reaction Monitoring and Process Analytical Technology (PAT) Studies

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. rsc.org In the synthesis of this compound, PAT can be implemented to monitor reaction progress in real-time, leading to improved process understanding, control, and efficiency.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools that can be used for in-situ reaction monitoring. rsc.org By inserting a probe directly into the reaction vessel, these techniques can provide continuous data on the concentration of reactants, intermediates, and the final product. This real-time information allows for the precise determination of reaction endpoints and the detection of any process deviations.

For instance, in the synthesis of this compound, the disappearance of the carbonyl peak of a ketone precursor and the appearance of the hydroxyl peak of the product could be monitored by FTIR spectroscopy to track the progress of a reduction reaction.

Q & A

Q. What established synthetic routes are available for 4-Hydroxy-3,3,5-trimethylpiperidine, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation or nucleophilic substitution. Key parameters include:

- Reagent stoichiometry : Use 2.0 equivalents of aldehydes (e.g., 4-trifluoromethylbenzaldehyde) in AcOH saturated with HCl gas for 48 hours at room temperature to achieve ~74% yield .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency during intermediate purification steps .

- Purification : Column chromatography or recrystallization is recommended, with monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Q. How should researchers design a factorial experiment to optimize reaction conditions?

- Methodological Answer : Use a 2 factorial design to test variables like temperature, catalyst concentration, and solvent polarity. Steps include:

Define factors and levels (e.g., temperature: 25°C vs. 50°C).

Randomize trials to minimize bias.

Analyze main effects and interactions using ANOVA .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and mechanistic understanding of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .

- Feedback Loops : Integrate experimental data (e.g., kinetic profiles) with computational models to refine reaction parameters iteratively .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, concentrations) .

- Dose-Response Curves : Validate activity across multiple concentrations to distinguish true bioactivity from assay noise .

- Structural Analog Testing : Synthesize derivatives to isolate functional groups responsible for observed effects .

Q. How can machine learning predict physicochemical properties of this compound derivatives?

- Methodological Answer :

- Feature Engineering : Train models on descriptors like logP, TPSA, and hydrogen-bonding capacity .

- Algorithm Selection : Use random forests or neural networks to correlate structural features with properties (e.g., solubility, BBB permeability) .

Q. What advanced techniques elucidate the reaction mechanism of its formation?

- Methodological Answer :

- Isotopic Labeling : Use deuterated reagents (e.g., DO) to track proton transfer steps .